![molecular formula C13H10FNO3 B12850337 ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The precise conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carboxylate ester group may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate: Unique due to its specific fluorinated ester group.
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activities.
5-fluoroindole: A fluorinated indole derivative with distinct chemical properties and applications.
Uniqueness
This compound stands out due to its combination of a furoindole core and a fluorinated carboxylate ester, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H10FNO3 |
|---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
YARAGYSZCQVRGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


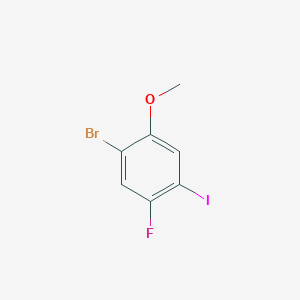



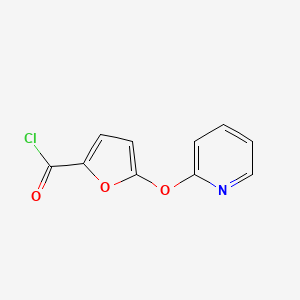

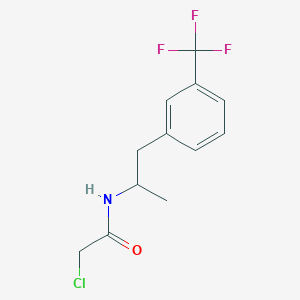
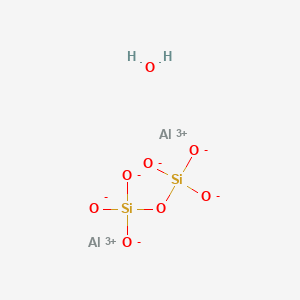
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
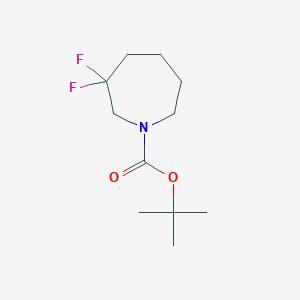
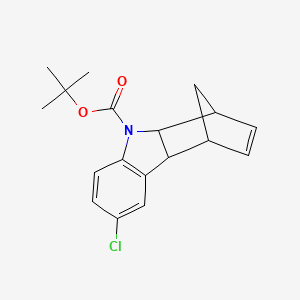

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
